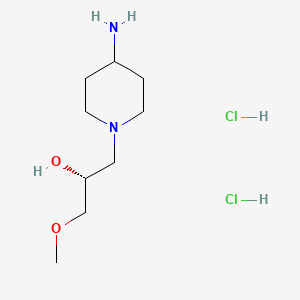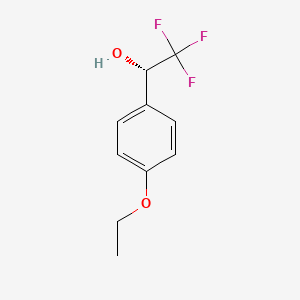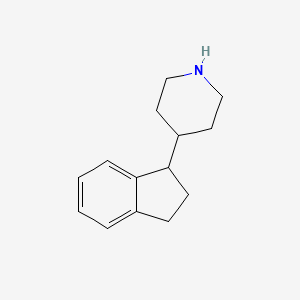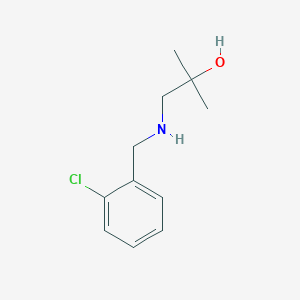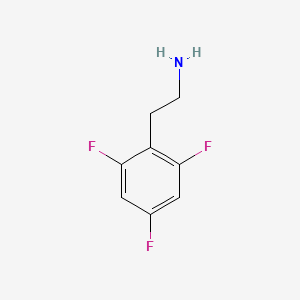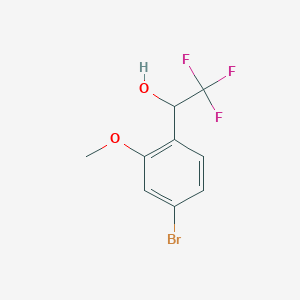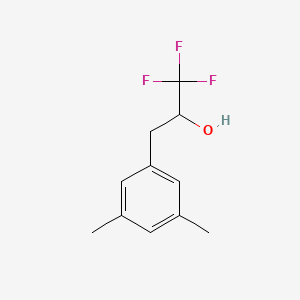
m-Hydroxyphenylbutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Hydroxyphenylbutylamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a hydroxyl group attached to the meta position of the phenyl ring and a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Hydroxyphenylbutylamine typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form m-nitrobenzene, followed by reduction to m-phenylenediamine. The intermediate is then subjected to further reactions to introduce the butylamine chain and hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
m-Hydroxyphenylbutylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenylbutylamines, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
m-Hydroxyphenylbutylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of m-Hydroxyphenylbutylamine involves its interaction with various molecular targets, including enzymes and receptors. It may act as a substrate for monoamine oxidase, influencing neurotransmitter levels in the brain. The hydroxyl group allows for hydrogen bonding interactions, which can affect its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simpler structure without the hydroxyl group.
Dopamine: Contains hydroxyl groups at different positions on the phenyl ring.
Amphetamine: Lacks the hydroxyl group but has a similar amine structure.
Uniqueness
m-Hydroxyphenylbutylamine is unique due to the presence of the hydroxyl group at the meta position, which influences its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-(4-aminobutyl)phenol |
InChI |
InChI=1S/C10H15NO/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8,12H,1-2,4,7,11H2 |
Clave InChI |
WHVGTPGFKSSTIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
